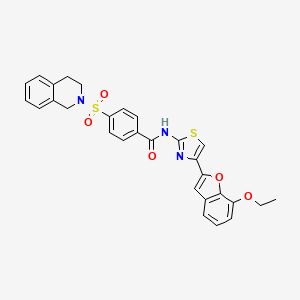

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide

Description

This compound is a benzamide derivative featuring a 3,4-dihydroisoquinoline sulfonyl group linked to a thiazol-2-yl scaffold substituted with a 7-ethoxybenzofuran moiety. Its molecular formula is C28H23N3O5S2, with a molecular weight of 545.6 g/mol . The structure combines sulfonamide and benzamide pharmacophores, which are common in medicinal chemistry for targeting enzymes like kinases or cholinesterases.

Properties

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25N3O5S2/c1-2-36-25-9-5-8-21-16-26(37-27(21)25)24-18-38-29(30-24)31-28(33)20-10-12-23(13-11-20)39(34,35)32-15-14-19-6-3-4-7-22(19)17-32/h3-13,16,18H,2,14-15,17H2,1H3,(H,30,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZHDTFASPRSBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C6C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide typically involves multiple steps. It starts with the preparation of the core isoquinoline and benzofuran components, which are then functionalized through a series of reactions including sulfonation, acylation, and cyclization. Each step requires specific reagents and conditions:

Preparation of 3,4-dihydroisoquinoline: Catalyzed hydrogenation of isoquinoline.

Introduction of the sulfonyl group: Sulfonation using sulfonyl chloride.

Coupling with thiazole derivative: Utilizing appropriate bases under controlled temperature.

Industrial Production Methods: For industrial-scale production, optimizations are made to ensure high yield and purity. This may include the use of continuous flow reactors to improve reaction efficiency and implementing purification processes such as recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Common Reagents and Conditions

Oxidation: : Potassium permanganate in acidic medium.

Reduction: : Palladium on carbon with hydrogen gas.

Substitution: : Halogens (e.g., chlorine gas) and nucleophiles (e.g., amines).

Major Products Formed: These reactions typically yield modified versions of the original compound, such as:

Oxidized derivatives with additional hydroxyl groups.

Reduced forms with amine groups replacing nitro groups.

Substituted products with different functional groups attached to the core structure.

Scientific Research Applications

Chemistry: In chemistry, 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide serves as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound is often investigated for its potential as a ligand in receptor studies. Its ability to interact with specific proteins and enzymes allows researchers to explore new therapeutic targets and understand biochemical pathways.

Medicine: Medically, the compound shows promise in drug development. Its multifaceted structure provides a platform for designing molecules with high specificity and efficacy in treating diseases such as cancer and neurological disorders.

Industry: In the industrial sector, the compound's properties are harnessed for material science applications, including the development of advanced polymers and catalysts.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. These interactions can modulate the activity of proteins and enzymes, leading to various biological responses. The key pathways involved may include inhibition of enzyme activity or binding to receptor sites, altering cellular signaling processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

The compound’s closest analogs differ in substituents on the benzofuran, thiazole, or sulfonyl-dihydroisoquinoline groups. Key examples include:

Biological Activity

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a synthetic organic molecule notable for its complex structure and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzamide core with several functional groups, including a dihydroisoquinoline moiety and a thiazole ring. Its IUPAC name is derived from its structural components, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H20N4O4S |

| Molecular Weight | 404.52 g/mol |

| CAS Number | 862807-10-1 |

| Solubility | Soluble in DMSO and ethanol |

The primary target of this compound is the aldo-keto reductase AKR1C3 , an enzyme implicated in various metabolic pathways, particularly in the metabolism of steroid hormones. The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3, demonstrating significant inhibition of its activity. This inhibition can lead to therapeutic effects in diseases such as breast and prostate cancer where AKR1C3 plays a crucial role.

Biochemical Pathways

The inhibition of AKR1C3 affects several biochemical pathways:

- Steroid Metabolism : Alters the metabolism of steroid hormones, potentially impacting hormone-driven cancers.

- Reactive Oxygen Species (ROS) Regulation : Modulates oxidative stress responses, which are critical in cancer progression.

Pharmacokinetics

Research indicates that the compound exhibits good cellular potency, with effective inhibition observed at low micromolar concentrations. In vitro studies have shown that it does not exhibit significant cytotoxicity at therapeutic concentrations (20 µM), making it a promising candidate for further development.

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that this compound inhibited AKR1C3 with an IC50 value in the low micromolar range, comparable to other known inhibitors .

- Cell Viability Assays : Cytotoxicity assays conducted on human embryonic kidney cells (HEK293) showed no significant toxicity at concentrations up to 20 µM. The viability was assessed using the WST assay, indicating that the compound is well-tolerated by normal cells while effectively targeting cancer cells .

- Structure-Activity Relationship (SAR) : SAR studies have indicated that modifications to the dihydroisoquinoline structure can enhance potency. For instance, substituents on the benzamide core have been shown to affect binding affinity and selectivity towards AKR1C3 .

Summary of Biological Activity

| Assay Type | Result |

|---|---|

| IC50 against AKR1C3 | Low micromolar range |

| Cytotoxicity (HEK293 cells) | No significant toxicity at 20 µM |

| Selectivity | Isoform-selective inhibition observed |

Comparative Analysis with Other Compounds

| Compound Name | IC50 (µM) | Selectivity |

|---|---|---|

| 4-((3,4-dihydroisoquinolin... | 12.6 | High |

| Known AKR1C3 Inhibitor A | 15.0 | Moderate |

| Known AKR1C3 Inhibitor B | 10.5 | High |

Q & A

Q. What are the recommended synthetic routes and characterization methods for 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide?

- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, such as nucleophilic substitution at the sulfonyl group (e.g., coupling 3,4-dihydroisoquinoline sulfonyl chloride with a benzamide intermediate) and Suzuki-Miyaura coupling for the 7-ethoxybenzofuran-thiazole moiety. Characterization should include IR spectroscopy to confirm functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm⁻¹), ¹H/¹³C NMR for structural elucidation (e.g., ethoxy group protons at δ ~1.3–1.5 ppm), and mass spectrometry (MS) for molecular weight validation. Adjust reaction solvents (e.g., DMF for sulfonylation) based on precursor solubility .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine HPLC (using a C18 column and acetonitrile/water gradient) with elemental analysis (CHNS) to confirm purity (>95%) and stoichiometry. Cross-validate NMR data with computational tools (e.g., ACD/Labs or ChemDraw simulations) to resolve ambiguities in aromatic proton assignments, particularly for overlapping signals in the benzofuran and thiazole regions .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize the yield of this compound’s critical synthetic steps?

- Methodological Answer : Apply a fractional factorial design to screen variables (e.g., temperature, catalyst loading, solvent polarity). For example, in the sulfonylation step, test 3–5 levels of temperature (60–120°C) and base (e.g., Et₃N vs. NaH). Use response surface methodology (RSM) to model interactions and identify optimal conditions. Computational reaction path searches (e.g., via DFT calculations) can predict energetically favorable pathways, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?

- Methodological Answer : Conduct comparative SAR studies using derivatives with systematic substitutions (e.g., replacing the ethoxy group with methoxy or halogens). Validate bioactivity in standardized assays (e.g., IC₅₀ measurements in cancer cell lines) with controls for batch variability. Meta-analysis of literature data can identify confounding factors (e.g., assay type, solvent effects) .

Q. How can computational modeling predict the compound’s reactivity or metabolic stability?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) for predicting electrophilic/nucleophilic sites. For metabolic stability, simulate cytochrome P450 interactions (e.g., via AutoDock Vina) focusing on the benzofuran and dihydroisoquinoline moieties. Pair with in vitro microsomal assays to cross-validate degradation pathways .

Q. What experimental approaches elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer : Employ chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify protein targets. For intracellular targets, use RNA-seq or CRISPR-Cas9 screening to map affected pathways. Dose-response studies in genetically modified cell lines can confirm target specificity .

Data Analysis and Validation

Q. How should researchers address discrepancies in spectral data (e.g., NMR) between synthesized batches?

- Methodological Answer : Perform 2D NMR (COSY, HSQC) to resolve signal overlap, particularly in the aromatic region. Use dynamic light scattering (DLS) to check for aggregation, which may cause line broadening. Re-crystallize the compound in alternative solvents (e.g., EtOAc/hexane vs. DCM/ether) to assess polymorphism .

Q. What methodologies ensure reproducibility in biological evaluations across labs?

- Methodological Answer : Adopt standardized protocols (e.g., CLSI guidelines for antimicrobial assays) and share compound aliquots from a single batch. Include reference compounds (e.g., doxorubicin for cytotoxicity) as internal controls. Publish raw data (e.g., flow cytometry plots, dose-response curves) for independent validation .

Methodological Tables

| Research Aspect | Recommended Technique | Key Parameters | Evidence Source |

|---|---|---|---|

| Synthetic Yield Optimization | Fractional Factorial Design | Temperature, Catalyst, Solvent Polarity | |

| Structural Validation | 2D NMR (HSQC, HMBC) | ¹³C-¹H correlations, NOE effects | |

| Metabolic Stability | CYP450 Inhibition Assays | IC₅₀, Time-dependent inactivation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.